Superior 5-LO Inhibition in Intact Rat PMNL vs. 2,5-Diphenyl and 2-p-Tolyl Analogs
In intact rat polymorphonuclear leukocyte (RPMNL) assays, 5-(4-methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol (CHEMBL65940/BDBM50012392) exhibits an IC₅₀ of 370–450 nM, demonstrating 1.2- to 1.8-fold greater potency than the unsubstituted 2,5-diphenyl analog (CHEMBL308001, IC₅₀ = 530 nM) and the 2-p-tolyl analog (CHEMBL67708, IC₅₀ = 800 nM) [1]. The 4-methoxy substituent thus confers a measurable advantage in cellular 5-LO inhibition compared to both the hydrogen and methyl congeners when evaluated under identical assay conditions [1].
| Evidence Dimension | 5-Lipoxygenase inhibitory potency (IC₅₀) in intact rat polymorphonuclear leukocytes (RPMNL) |
|---|---|
| Target Compound Data | IC₅₀ = 370 nM and 450 nM (two reported determinations) |
| Comparator Or Baseline | 2,5-Diphenylthiazol-4-ol (CHEMBL308001, CAS 59484-42-3): IC₅₀ = 530 nM; 5-Phenyl-2-p-tolylthiazol-4-ol (CHEMBL67708): IC₅₀ = 800 nM |
| Quantified Difference | 1.18–1.43-fold improvement over 2,5-diphenyl analog; 1.78–2.16-fold improvement over 2-p-tolyl analog |
| Conditions | Inhibition of 5-lipoxygenase in intact rat polymorphonuclear leukocyte (RPMNL) assay, as reported in BindingDB curated from Kerdesky et al., J Med Chem 1991. |
Why This Matters
The 4-methoxy group provides a quantifiable enhancement in cellular 5-LO inhibitory potency relative to the closest unsubstituted and methyl-substituted analogs, directly informing lead selection in anti-inflammatory drug discovery programs targeting the 5-LO pathway.
- [1] BindingDB. BDBM50012392 (target): IC₅₀ = 370 nM, 450 nM in rat RPMNL. BDBM50012428 (2,5-diphenyl): IC₅₀ = 530 nM in rat RPMNL. BDBM50012425 (5-phenyl-2-p-tolyl): IC₅₀ = 800 nM in rat RPMNL. Data curated from Kerdesky et al., J Med Chem 34:2158-65 (1991). View Source
